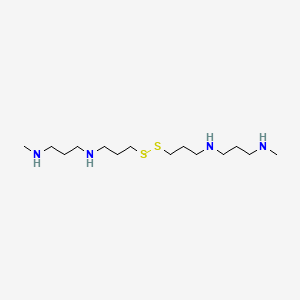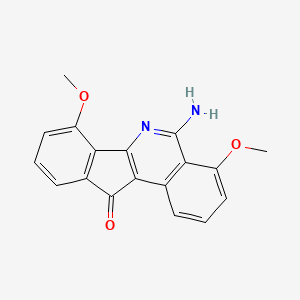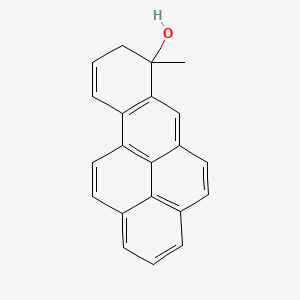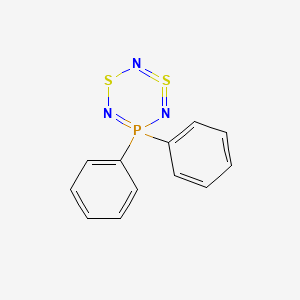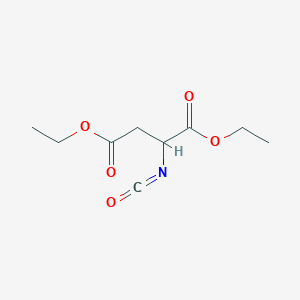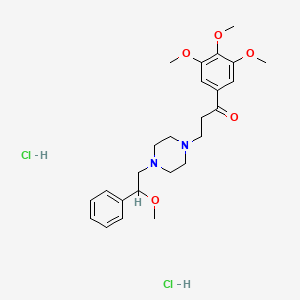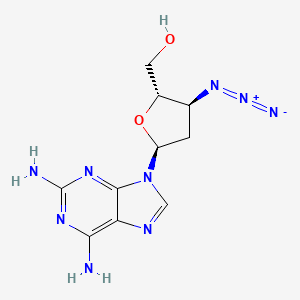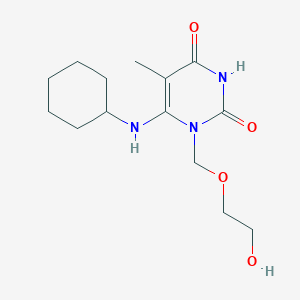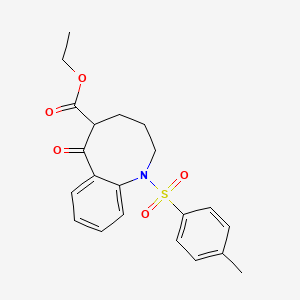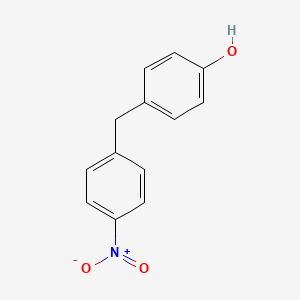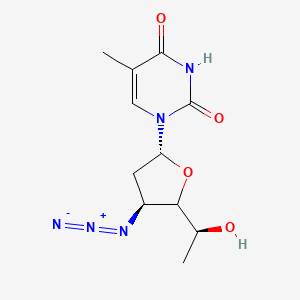
Thymidine, 3'-azido-3'-deoxy-, 5'-hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate is a modified nucleoside analog. It is derived from thymidine, a naturally occurring nucleoside that is a component of DNA. This compound is characterized by the substitution of the 3’-hydroxyl group with an azido group and the esterification of the 5’-hydroxyl group with a hexanoate group. These modifications confer unique properties to the compound, making it useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate typically involves multiple steps:
Protection of the 5’-hydroxyl group: Thymidine is first protected at the 5’-hydroxyl group using a suitable protecting group such as a trityl group.
Azidation at the 3’-position: The 3’-hydroxyl group is then converted to an azido group using reagents like sodium azide in the presence of a suitable catalyst.
Deprotection and esterification: The protecting group at the 5’-position is removed, and the free hydroxyl group is esterified with hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
Types of Reactions:
Substitution Reactions: The azido group at the 3’-position can undergo substitution reactions with nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond at the 5’-position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and thymidine.
Common Reagents and Conditions:
Sodium azide: Used for azidation reactions.
Hydrogen and palladium catalyst: Used for reduction reactions.
Acidic or basic conditions: Used for ester hydrolysis.
Major Products:
3’-Amino-3’-deoxythymidine: Formed by the reduction of the azido group.
Thymidine and hexanoic acid: Formed by the hydrolysis of the ester bond.
Scientific Research Applications
Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate has several applications in scientific research:
Antiviral Research: It is used as a reverse transcriptase inhibitor in the study of viral replication, particularly in the context of HIV research.
Antimicrobial Studies: The compound has been evaluated for its activity against various bacterial strains.
Biochemical Research: It is used to study DNA synthesis and repair mechanisms due to its ability to incorporate into DNA and terminate chain elongation.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents targeting viral and bacterial infections.
Mechanism of Action
The primary mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate involves its incorporation into DNA during replication. The azido group at the 3’-position prevents the addition of subsequent nucleotides, effectively terminating DNA chain elongation. This mechanism is particularly effective against rapidly replicating cells, such as viruses and certain bacteria . The compound targets viral reverse transcriptase and bacterial DNA polymerase, inhibiting their activity and preventing genome replication .
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: A reduced form of the compound with similar properties but different reactivity.
Thymidine, 3’-azido-3’-deoxy-, 5’-acetate: Another esterified form with different pharmacokinetic properties.
Uniqueness: Thymidine, 3’-azido-3’-deoxy-, 5’-hexanoate is unique due to its specific esterification with hexanoic acid, which can influence its lipophilicity and cellular uptake. This modification can enhance its bioavailability and effectiveness in certain applications compared to other similar compounds .
Properties
CAS No. |
130683-71-5 |
|---|---|
Molecular Formula |
C16H23N5O5 |
Molecular Weight |
365.38 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hexanoate |
InChI |
InChI=1S/C16H23N5O5/c1-3-4-5-6-14(22)25-9-12-11(19-20-17)7-13(26-12)21-8-10(2)15(23)18-16(21)24/h8,11-13H,3-7,9H2,1-2H3,(H,18,23,24)/t11-,12+,13+/m0/s1 |
InChI Key |
LUIPEEQBFGQZHM-YNEHKIRRSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


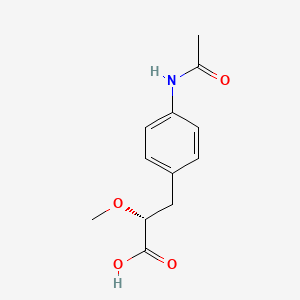
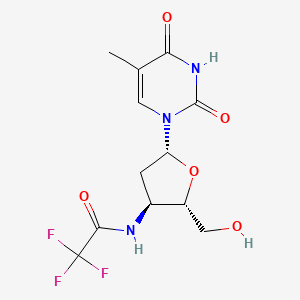
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
